6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid;hydrochloride

Descripción

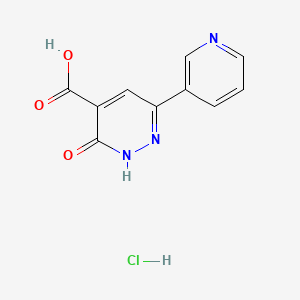

The compound 6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid; hydrochloride is a pyridazine derivative characterized by:

- A pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms).

- An oxo group at position 6.

- A pyridin-3-yl substituent at position 3.

- A carboxylic acid group at position 5.

- A hydrochloride salt form, enhancing solubility for pharmaceutical or analytical applications.

The hydrochloride salt form improves bioavailability, making it relevant for drug development .

Propiedades

Fórmula molecular |

C10H8ClN3O3 |

|---|---|

Peso molecular |

253.64 g/mol |

Nombre IUPAC |

6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H7N3O3.ClH/c14-9-7(10(15)16)4-8(12-13-9)6-2-1-3-11-5-6;/h1-5H,(H,13,14)(H,15,16);1H |

Clave InChI |

DXSOYYUSSWMVDI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CN=C1)C2=NNC(=O)C(=C2)C(=O)O.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid with bromine in the presence of pyridine and copper acetate at elevated temperatures . The reaction mixture is stirred at 100°C for 16 hours, followed by filtration and concentration to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridazine derivatives.

Aplicaciones Científicas De Investigación

6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid;hydrochloride is a chemical compound featuring a pyridazine ring and a carboxylic acid functional group. The hydrochloride form enhances its water solubility, making it suitable for pharmaceutical applications. Its molecular formula is C10H8ClN3O3 and its molecular weight is 253.64 g/mol .

Potential Applications

This compound has potential applications in developing novel therapeutic agents.

Pharmaceutical Applications

- Therapeutic Development The compound's versatility suggests a role in creating new therapeutic agents.

- Biological Activity Research suggests that related compounds exhibit biological activities. Further investigation is needed to determine the specific therapeutic uses of this compound.

Synthesis and Chemical Reactivity

- Analog Synthesis Key reactions involving its functional groups are significant for synthesizing analogs or modifying the compound for specific applications.

- Multi-Step Synthesis The synthesis of this compound typically involves multi-step organic reactions. Common methods include condensation, cyclization, and functional group protection/deprotection. Careful control over reaction conditions is needed to achieve high yields and purity.

Biological Interactions

- Mechanism of Action Studies on the interactions of this compound with biological systems are essential for understanding its mechanism of action.

- Potential Interactions Potential interactions include enzyme inhibition, receptor binding, and影响 on cell signaling pathways. Such studies are crucial for advancing knowledge about its biological relevance and therapeutic potential.

Mecanismo De Acción

The mechanism of action of 6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in the biological activity of the target molecules .

Comparación Con Compuestos Similares

1-Hydroxy-5-Oxo-5H-Pyrido[3,2-a]Phenoxazine-3-Carboxylic Acid

- Core Structure: Phenoxazine (a fused tricyclic system) instead of pyridazine.

- Functional Groups : Carboxylic acid at position 3, oxo group at position 5, and hydroxyl group at position 1.

9-Fluoro-3-Methyl-7-Oxo-10-(Piperazin-1-Yl)-2,3-Dihydro-7H-Pyrido[1,2,3-de]-1,4-Benzoxazine-6-Carboxylic Acid

- Core Structure : Benzoxazine (fused pyridine-benzene-oxazine).

- Functional Groups : Carboxylic acid at position 6, oxo group at position 7, and a piperazine substituent.

- Key Differences: The benzoxazine core and piperazine group may enhance binding to biological targets like DNA gyrase, as seen in fluoroquinolone antibiotics. However, the absence of a pyridazine ring limits direct comparison .

5-Chloro-6-(Ethylamino)Pyridine-3-Carboxylic Acid

- Core Structure : Pyridine (single nitrogen atom in the ring).

- Functional Groups: Carboxylic acid at position 3, ethylamino group at position 6, and chlorine at position 5.

- Key Differences: The pyridine core lacks the electronic effects of pyridazine’s dual nitrogen atoms. The ethylamino and chloro substituents may confer distinct reactivity or toxicity profiles .

6-(5-Fluoro-2-Methoxyphenyl)Pyridine-3-Carboxylic Acid

- Core Structure : Pyridine.

- Functional Groups : Carboxylic acid at position 3, fluorophenyl-methoxy substituent at position 6.

- Key Differences : The fluorophenyl group introduces lipophilicity, which could enhance blood-brain barrier penetration. However, the absence of a pyridazine ring and oxo group reduces structural alignment with the target compound .

2-Methyl-3-Hydroxy-4,5-Bis(Hydroxymethyl)Pyridine Hydrochloride

- Core Structure : Pyridine.

- Functional Groups : Hydroxyl, hydroxymethyl, and methyl substituents.

- Key Differences : Multiple hydroxyl groups increase hydrophilicity, but the lack of a carboxylic acid or pyridazine core limits functional similarity .

Comparative Data Table

Key Observations

Core Structure Impact : Pyridazine derivatives (e.g., the target compound) exhibit distinct electronic properties compared to pyridine or benzoxazine analogs, influencing binding affinity and metabolic stability.

Substituent Effects :

- The pyridin-3-yl group in the target compound may facilitate π-π stacking interactions in biological targets.

- Hydrochloride salts (target compound and others ) enhance aqueous solubility, critical for drug formulation.

Functional Group Diversity : Carboxylic acid groups are common in these compounds, enabling hydrogen bonding with biological targets. However, additional substituents (e.g., fluorine in ) modulate lipophilicity and bioavailability.

Actividad Biológica

6-Oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C10H8ClN3O

- Molecular Weight : 219.64 g/mol

- CAS Number : 1955498-58-4

- IUPAC Name : 6-Oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid; hydrochloride

Biological Activity Overview

The biological activity of 6-Oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid has been investigated in various studies, highlighting its potential as an inhibitor in multiple biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit notable antibacterial and antifungal properties. In vitro studies have shown that certain pyridazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) value against Escherichia coli of 0.0195 mg/mL, indicating robust antibacterial activity .

Enzyme Inhibition

6-Oxo-3-pyridin-3-yl-1H-pyridazine derivatives have been identified as potent inhibitors of phosphodiesterase (PDE) enzymes. PDE4 inhibitors derived from this class of compounds have shown promise in treating inflammatory diseases by modulating cyclic nucleotide levels, which play a critical role in inflammatory responses .

The mechanism by which 6-Oxo-3-pyridin-3-yl-1H-pyridazine exerts its biological effects primarily involves the modulation of enzyme activity and receptor interactions. Notably, it acts as a positive allosteric modulator for certain nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Properties :

- PDE4 Inhibition Study :

Table 1: Antimicrobial Activity of Pyridazine Derivatives

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0195 | E. coli |

| Compound B | 0.0048 | Bacillus mycoides |

| Compound C | 0.039 | Candida albicans |

Table 2: PDE4 Inhibition Potency

| Compound Name | IC50 (µM) | Effect on Inflammation |

|---|---|---|

| Compound D | 10 | Moderate |

| Compound E | 5 | High |

Q & A

Basic: What are the recommended synthetic routes for 6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid; hydrochloride, and how do reaction conditions influence yield?

The synthesis of pyridazine-carboxylic acid derivatives typically involves cyclization or functional group interconversion. For example, analogous compounds like 5-(methoxymethyl)pyridine-3-carboxylic acid hydrochloride are synthesized via nucleophilic substitution or oxidation-reduction reactions . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for cross-coupling reactions in pyridazine systems, as seen in pyrazole-based syntheses .

- Temperature : Controlled heating (60–100°C) minimizes side reactions in heterocycle formation.

Methodological tip : Optimize stoichiometry and monitor intermediates via TLC or HPLC to isolate the hydrochloride salt efficiently .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Orthogonal characterization is essential:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyridazine ring protons at δ 7.5–9.0 ppm) and confirms carboxylate protonation .

- IR : A strong carbonyl stretch (~1700 cm⁻¹) verifies the carboxylic acid and pyridazinone moieties .

- HPLC-MS : Quantifies purity (>95%) and detects hydrochloride counterion (Cl⁻) via negative-ion mode .

Data contradiction resolution : Compare with structurally similar compounds (e.g., ethyl pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride) to validate spectral assignments .

Basic: How does solubility and stability vary across solvents, and what storage conditions are optimal?

- Solubility : Hydrochloride salts are typically soluble in polar solvents (water, methanol) but insoluble in non-polar solvents (hexane). Adjust pH to enhance aqueous solubility .

- Stability : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .

Safety note : Avoid dust formation during handling due to respiratory hazards (H335) .

Advanced: How can computational modeling guide reaction optimization for this compound?

ICReDD’s quantum chemical reaction path searches predict optimal conditions (e.g., solvent, catalyst) by simulating transition states and energy barriers . For example:

- Reactor design : Use DFT calculations to model pyridazine ring closure energetics.

- Catalyst screening : Compare Pd vs. Cu catalysts for cross-coupling efficiency .

Validation : Correlate computed activation energies with experimental yields (e.g., 70–85% yield achieved via Pd catalysis ).

Advanced: What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies:

- Prodrug modification : Introduce ester groups to enhance membrane permeability, as seen in pyrrolidine-3-carboxylic acid analogs .

- Metabolic profiling : Use LC-MS/MS to identify active metabolites and adjust dosing regimens .

Case study : Pyrazole-carboxylic acid derivatives showed improved antibacterial activity after structural optimization .

Advanced: How do structural analogs inform SAR studies for this compound?

Compare with:

| Compound | Key Modification | Bioactivity Insight | Source |

|---|---|---|---|

| 5-Oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid | Pyridinyl substitution | Enhanced kinase inhibition | |

| Ethyl pyrazolo[3,4-c]pyridine-3-carboxylate | Ester vs. carboxylate | Reduced cytotoxicity | |

| SAR takeaway : Pyridin-3-yl groups improve target binding, while carboxylates enhance solubility . |

Advanced: What environmental impact assessments are needed for lab-scale synthesis?

- Waste management : Neutralize acidic byproducts (e.g., HBr) before disposal .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Regulatory compliance : Follow EPA DSSTox guidelines for ecotoxicity profiling .

Advanced: How can reaction fundamentals improve scale-up from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.